![molecular formula C12H8O6 B162919 ビシクロ[2.2.2]オクタン-7-エン-2,3,5,6-テトラカルボン酸ジ無水物 CAS No. 1719-83-1](/img/structure/B162919.png)
ビシクロ[2.2.2]オクタン-7-エン-2,3,5,6-テトラカルボン酸ジ無水物
説明
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is a chemical compound with the molecular formula C12H8O6. It is known for its rigid bicyclic structure, which includes a bicyclooctene fused with two succinic anhydrides . This compound is often used as a robust molecular scaffold for derivatization due to its stability and unique structural properties .
科学的研究の応用
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their stability and biocompatibility.
Medicine: Research is ongoing to explore its applications in developing new pharmaceuticals and therapeutic agents.
作用機序
Target of Action
It is known that the compound can be a robust molecular scaffold for derivatization .
Mode of Action
The compound interacts with its targets through derivatization . This process involves the modification of a chemical compound by means of a derivatization reagent.
Result of Action
It is known that the compound can be used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which can then be converted to cycloaliphatic polyimide film .
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by oxidation and dehydration steps . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The compound is then purified through sublimation or recrystallization techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anhydride groups.
Substitution: The anhydride groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions include various polyamic acids and polyamic esters, which can be further converted into polyimide films .
類似化合物との比較
Similar Compounds
Pyromellitic Dianhydride: Another dianhydride used in polyimide synthesis, but with a different structural framework.
4,4’-Biphthalic Anhydride: Similar in function but differs in its bicyclic structure.
4,4’-Oxydiphthalic Anhydride: Used in similar applications but has an ether linkage in its structure.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is unique due to its rigid bicyclic structure, which provides enhanced stability and mechanical properties compared to other dianhydrides. This makes it particularly valuable in applications requiring high-performance materials .
特性
IUPAC Name |
4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGCGOPKPCECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938064 | |
| Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-83-1 | |
| Record name | 3a,4,4a,7a,8,8a-Hexahydro-4,8-etheno-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


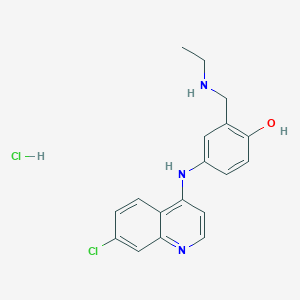
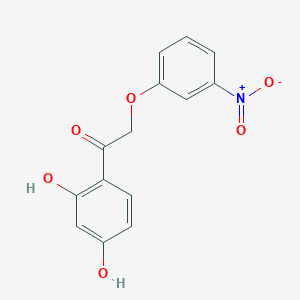
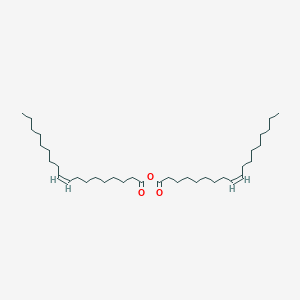
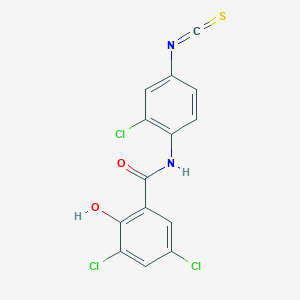
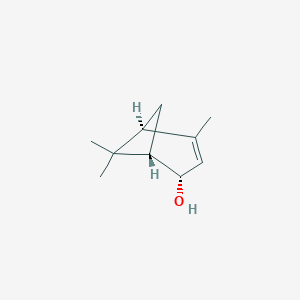
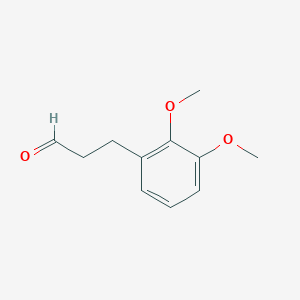
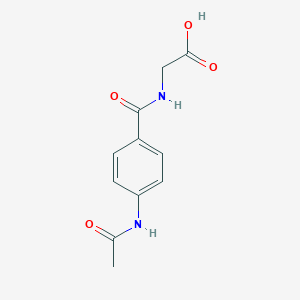

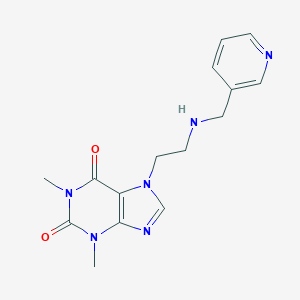
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

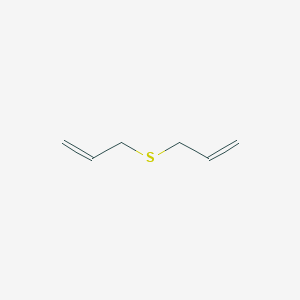
![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

